molecular formula C11H12FNO2 B13421905 N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide

N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide

Cat. No.: B13421905
M. Wt: 209.22 g/mol
InChI Key: HTMGPXQJCMZUHF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide is an organic compound characterized by the presence of a hydroxyethyl group, a fluorophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide typically involves the reaction of 4-fluorobenzaldehyde with ethylene glycol to form the corresponding hydroxyethyl derivative. This intermediate is then subjected to amide formation with acrylamide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the fluorophenyl group can enhance the compound’s stability and specificity. The propenamide moiety may participate in covalent interactions with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-3-(4-bromophenyl)propenamide
  • N-(2-Hydroxyethyl)-3-(4-chlorophenyl)propenamide
  • N-(2-Hydroxyethyl)-3-(4-methylphenyl)propenamide

Uniqueness

N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its bromine, chlorine, or methyl-substituted analogs.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C11H12FNO2/c12-10-4-1-9(2-5-10)3-6-11(15)13-7-8-14/h1-6,14H,7-8H2,(H,13,15)

InChI Key

HTMGPXQJCMZUHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCO)F

Origin of Product

United States

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